

Utilizing MRS1845 to Investigate Store-Operated Calcium Entry in Fluorescence Microscopy

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Compound of Interest

Compound Name: MRS1845

Cat. No.: B1662596

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1845 is a potent and selective inhibitor of store-operated calcium (SOC) channels, with a primary target being the ORAI1 protein, a key component of the calcium release-activated calcium (CRAC) channel. With a reported IC₅₀ of 1.7 μ M, **MRS1845** serves as a valuable pharmacological tool for studying the intricate processes of store-operated calcium entry (SOCE) in a variety of cell types. This document provides detailed application notes and experimental protocols for the utilization of **MRS1845** in fluorescence microscopy, a powerful technique for visualizing and quantifying intracellular calcium dynamics and protein localization.

Store-operated calcium entry is a fundamental signaling mechanism initiated by the depletion of calcium from the endoplasmic reticulum (ER), which in turn activates calcium influx across the plasma membrane. This process is critical for a multitude of cellular functions, including gene expression, cell proliferation, and apoptosis. The activation of Gq-protein coupled receptors, such as the P2Y1 purinergic receptor, triggers the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and the subsequent release of calcium from the ER, thereby initiating SOCE.

These application notes will guide researchers in employing **MRS1845** to dissect the role of SOCE in various signaling pathways using two key fluorescence microscopy techniques: live-cell calcium imaging and immunofluorescence.

Data Presentation

The following tables summarize the key properties of **MRS1845** and provide representative quantitative data on its inhibitory effects on SOCE as can be determined by fluorescence microscopy.

Table 1: Properties of **MRS1845**

Property	Value
Mechanism of Action	Selective inhibitor of store-operated calcium (SOC) channels
Primary Target	ORAI1
IC50	1.7 μ M
Recommended Working Concentration	10-15 μ M for significant inhibition in cell-based assays ^[1]
Solubility	Soluble in DMSO

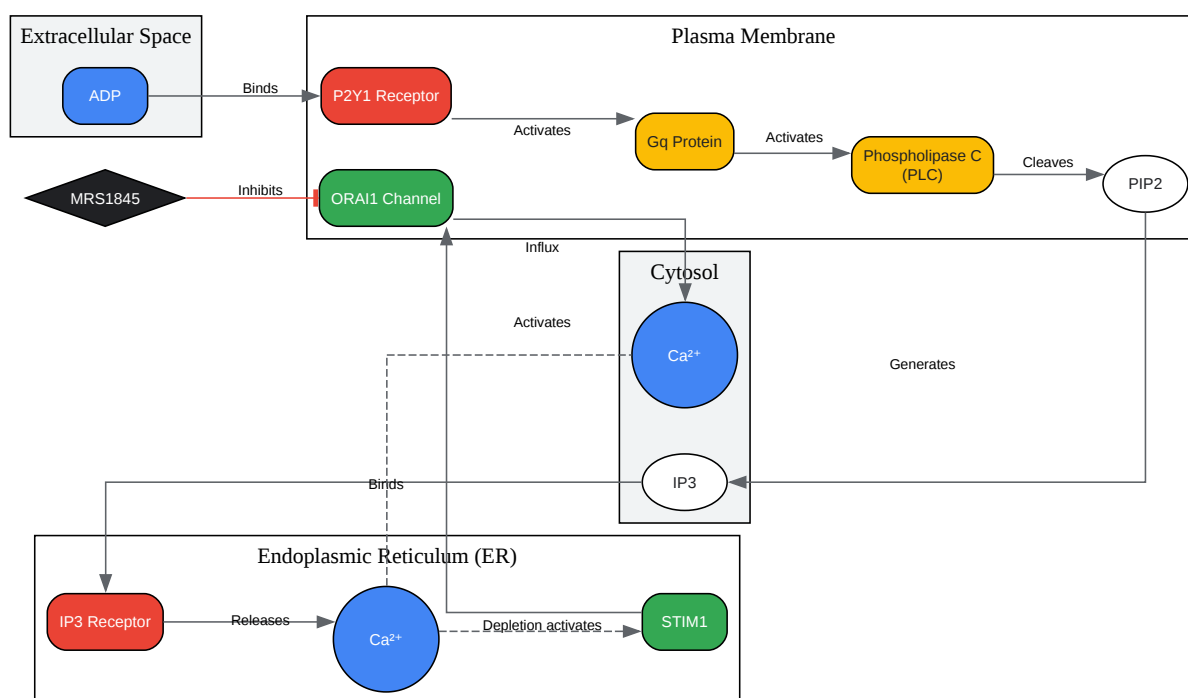
Table 2: Representative Quantitative Data of **MRS1845** in Fluorescence Calcium Imaging

Concentration of MRS1845 (μ M)	Mean Peak Fluorescence Intensity (Fura-2 340/380 ratio) after SOCE induction	Percentage Inhibition of SOCE (%)
0 (Control)	1.5 \pm 0.1	0
1	1.1 \pm 0.08	27
5	0.8 \pm 0.06	47
10	0.5 \pm 0.04	67
15	0.3 \pm 0.03	80
50	0.15 \pm 0.02	90

Note: The data presented in this table are representative and may vary depending on the cell type, experimental conditions, and specific calcium indicator used. Researchers should perform their own dose-response experiments to determine the optimal concentration of **MRS1845** for their system.

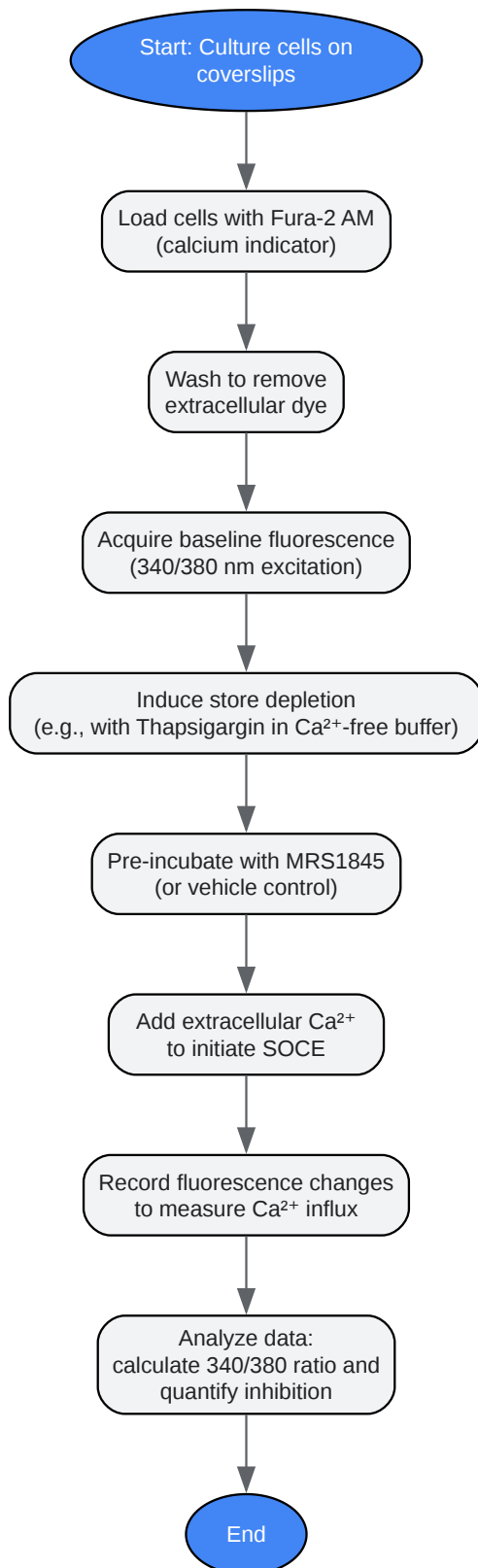
Signaling Pathway and Experimental Visualization

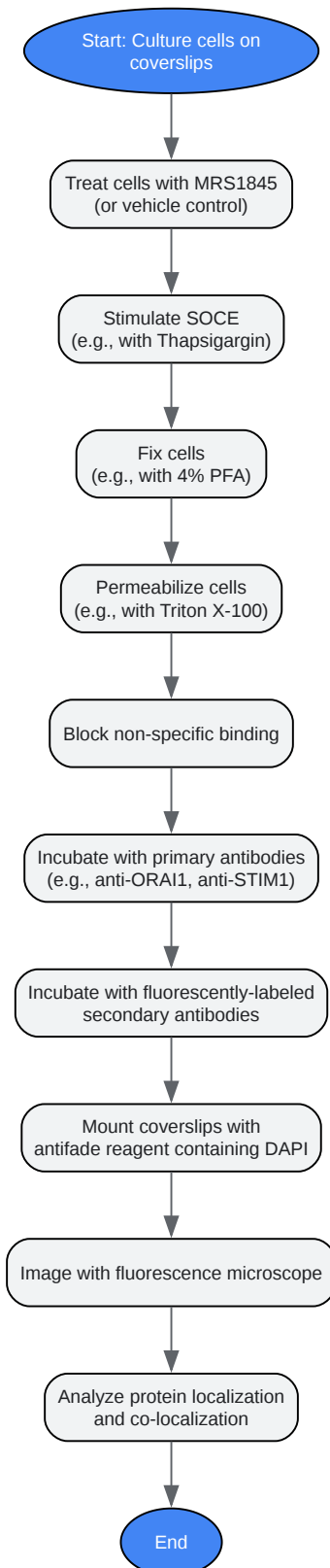
To understand the context of **MRS1845** application, it is crucial to visualize the underlying signaling pathway and the experimental workflows.



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P2Y1 Receptor-Mediated Store-Operated Calcium Entry Pathway.

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Workflow for Calcium Imaging with **MRS1845**.[Click to download full resolution via product page](#)

Workflow for Immunofluorescence with **MRS1845**.

Experimental Protocols

Protocol 1: Live-Cell Calcium Imaging to Measure Inhibition of SOCE by **MRS1845**

This protocol details the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration and assess the inhibitory effect of **MRS1845** on SOCE.

Materials:

- Cultured cells of interest grown on glass coverslips
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Calcium-free HBSS
- Thapsigargin (or another SERCA pump inhibitor)
- **MRS1845**
- DMSO (for dissolving reagents)
- Fluorescence microscope equipped for ratiometric imaging (340 nm and 380 nm excitation, ~510 nm emission) and a perfusion system.

Procedure:

- Cell Preparation:
 - Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
- Fura-2 AM Loading:

- Prepare a Fura-2 AM loading solution (e.g., 2-5 μ M Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
- Wash the cells once with HBSS.
- Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 15 minutes.
- Baseline Fluorescence Measurement:
 - Mount the coverslip in a perfusion chamber on the microscope stage.
 - Perfuse the cells with normal HBSS containing calcium.
 - Record the baseline Fura-2 fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
- Induction of Store Depletion:
 - Switch the perfusion to calcium-free HBSS to remove extracellular calcium.
 - Add a SERCA inhibitor (e.g., 1-2 μ M thapsigargin) to the calcium-free HBSS to passively deplete the ER calcium stores. This will cause a transient increase in cytosolic calcium.
 - Continue recording until the fluorescence ratio returns to a stable baseline.
- Inhibition with **MRS1845** and SOCE Activation:
 - Perfuse the cells with calcium-free HBSS containing the desired concentration of **MRS1845** (e.g., 10-15 μ M) or vehicle control (DMSO) for 5-10 minutes.^[1]
 - Switch the perfusion to HBSS containing calcium (e.g., 2 mM CaCl₂) and the same concentration of **MRS1845** or vehicle. This will induce SOCE in the control cells.
 - Record the change in fluorescence intensity for 5-10 minutes.
- Data Analysis:

- Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
- The peak of the 340/380 ratio after the re-addition of extracellular calcium represents the magnitude of SOCE.
- Compare the peak SOCE in **MRS1845**-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.

Protocol 2: Immunofluorescence Staining to Visualize the Effect of **MRS1845** on STIM1/ORAI1 Puncta Formation

This protocol is designed to investigate whether **MRS1845** affects the co-localization of STIM1 and ORAI1, a critical step in the activation of SOCE.

Materials:

- Cultured cells of interest grown on glass coverslips
- **MRS1845**
- Thapsigargin
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (Permeabilization Buffer)
- Blocking Buffer (e.g., 5% BSA in PBS)
- Primary antibodies: Rabbit anti-STIM1 and Mouse anti-ORAI1
- Fluorescently labeled secondary antibodies: Goat anti-Rabbit IgG (e.g., Alexa Fluor 488) and Goat anti-Mouse IgG (e.g., Alexa Fluor 594)
- DAPI (4',6-diamidino-2-phenylindole)
- Antifade mounting medium

- Confocal microscope

Procedure:

- Cell Treatment:
 - Culture cells on glass coverslips to the desired confluency.
 - Treat one set of cells with **MRS1845** (e.g., 15 μ M) for 30 minutes. Treat a control set with vehicle (DMSO).
 - Induce store depletion in both sets by treating with thapsigargin (e.g., 1 μ M) for 5-10 minutes.
- Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
 - Wash three times with PBS.
- Blocking and Antibody Incubation:
 - Block the cells with Blocking Buffer for 1 hour at room temperature.
 - Incubate the cells with a cocktail of primary antibodies (anti-STIM1 and anti-ORAI1) diluted in Blocking Buffer overnight at 4°C.
 - Wash three times with PBS.
 - Incubate the cells with a cocktail of fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature in the dark.
 - Wash three times with PBS.

- Mounting and Imaging:
 - Stain the nuclei with DAPI for 5 minutes.
 - Wash twice with PBS.
 - Mount the coverslips onto glass slides using antifade mounting medium.
 - Image the cells using a confocal microscope, capturing images in the appropriate channels for DAPI, STIM1, and ORAI1.
- Data Analysis:
 - Analyze the images to observe the localization of STIM1 and ORAI1. In control cells, store depletion should induce the formation of distinct puncta where STIM1 and ORAI1 co-localize.
 - Compare the puncta formation and co-localization in **MRS1845**-treated cells to the control cells to determine if the inhibitor affects the assembly of the SOCE machinery.

By following these detailed protocols, researchers can effectively utilize **MRS1845** as a tool to investigate the role of store-operated calcium entry in their specific cellular systems using the power of fluorescence microscopy.

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References

- 1. researchgate.net [researchgate.net]
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